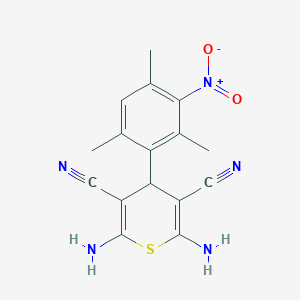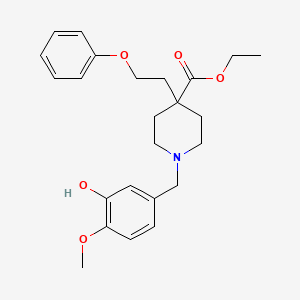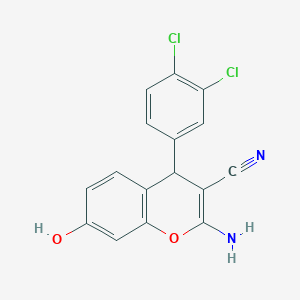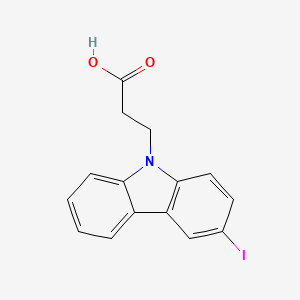![molecular formula C11H14BrNO B4996835 N-[2-(3-bromophenoxy)ethyl]-2-propen-1-amine](/img/structure/B4996835.png)
N-[2-(3-bromophenoxy)ethyl]-2-propen-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3-bromophenoxy)ethyl]-2-propen-1-amine, also known as BPEA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BPEA is a derivative of 2-propen-1-amine and is synthesized through a series of chemical reactions. In
Aplicaciones Científicas De Investigación
N-[2-(3-bromophenoxy)ethyl]-2-propen-1-amine has been studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. This compound has also been studied for its potential as a drug delivery system due to its ability to form stable complexes with drugs. In material science, this compound has been studied for its potential as a ligand in metal-organic frameworks. In organic synthesis, this compound has been used as a building block in the synthesis of various compounds.
Mecanismo De Acción
The mechanism of action of N-[2-(3-bromophenoxy)ethyl]-2-propen-1-amine is not fully understood, but studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. This compound has also been shown to inhibit the activity of enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is well tolerated in animal models. Studies have also shown that this compound can cross the blood-brain barrier, which makes it a potential candidate for the treatment of brain tumors. This compound has also been shown to have antioxidant properties, which can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[2-(3-bromophenoxy)ethyl]-2-propen-1-amine in lab experiments is its low toxicity and well-tolerated nature. This compound is also relatively easy to synthesize, which makes it accessible for researchers. One limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to use in aqueous solutions.
Direcciones Futuras
For the study of N-[2-(3-bromophenoxy)ethyl]-2-propen-1-amine include exploring its potential as an anticancer agent in vivo, investigating its potential as a drug delivery system, and exploring the synthesis of this compound derivatives.
Métodos De Síntesis
N-[2-(3-bromophenoxy)ethyl]-2-propen-1-amine is synthesized through a series of chemical reactions involving 3-bromophenol, ethyl bromide, and 2-propen-1-amine. The first step involves the conversion of 3-bromophenol to 3-bromophenyl ether through an etherification reaction with ethyl bromide. The resulting product is then reacted with 2-propen-1-amine to yield this compound.
Propiedades
IUPAC Name |
N-[2-(3-bromophenoxy)ethyl]prop-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-2-6-13-7-8-14-11-5-3-4-10(12)9-11/h2-5,9,13H,1,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPCLZUKOPQZDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCCOC1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methoxyphenyl)-3-{1-[(3-methoxyphenyl)acetyl]-4-piperidinyl}propanamide](/img/structure/B4996757.png)



![isopropyl 2-[6-{[(2-methoxyphenyl)amino]carbonyl}-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]butanoate](/img/structure/B4996783.png)
![N-{1-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4996791.png)
![N-(4-chlorobenzyl)-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B4996798.png)

![4-{[(4-chlorophenyl)thio]methyl}-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B4996823.png)
![4-[3-(4-morpholinyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B4996842.png)
![1-({5-[(3-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-(2-methoxyphenyl)piperazine](/img/structure/B4996845.png)


